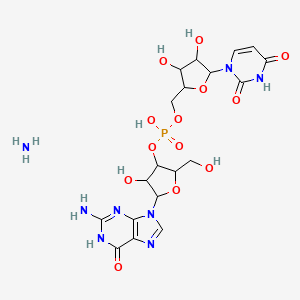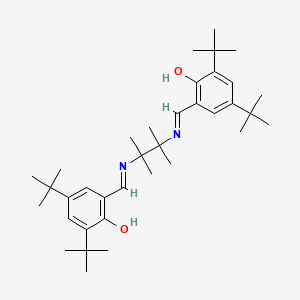
Guanylyl(3'->5')uridine ammonium salt
Descripción general
Descripción
Guanylyl(3’->5’)uridine ammonium salt, also known as GpU, is a compound with the linear formula C19H24N7O13P · NH3 . It is an essential biomedical ingredient that plays a pivotal role in mRNA synthesis and facilitates genetic information translation . Its diverse applications span the biomedical field, notably encompassing mRNA-related disease research and the advancement of mRNA-based therapies .
Molecular Structure Analysis
The molecular weight of Guanylyl(3’->5’)uridine ammonium salt is 606.44 . The molecular formula is C19H24N7O13P · NH3 . The SMILES string representation is N.NC1=NC(=O)c2ncn(C3OC(CO)C(OP(O)(=O)OCC4OC(C(O)C4O)N5C=CC(=O)NC5=O)C3O)c2N1 .Physical And Chemical Properties Analysis
Guanylyl(3’->5’)uridine ammonium salt is a solid substance . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
mRNA Synthesis and Therapy Development
Guanylyl(3’->5’)uridine ammonium salt plays a crucial role in the synthesis of mRNA, which is fundamental to the process of translating genetic information within cells . This compound is instrumental in the development of mRNA-based therapies, which are a new class of drugs that can instruct cells to produce therapeutic proteins that in turn treat or prevent disease .
Genetic Research
In genetic research, this compound is used to study gene expression and regulation. It helps in understanding the genetic mechanisms underlying various biological processes and diseases . This knowledge is vital for developing genetic interventions and treatments.
Molecular Biology
Guanylyl(3’->5’)uridine ammonium salt is used in molecular biology to study the structure and function of RNA molecules . It aids in the investigation of RNA’s role in cellular processes and its interaction with other biomolecules.
Pharmacology
In pharmacology, this compound is used to explore drug-RNA interactions and the potential of RNA as a therapeutic target . It contributes to the design of RNA-targeted drugs and the understanding of their mechanisms of action.
Biochemistry Research
Guanylyl(3’->5’)uridine ammonium salt is also significant in biochemistry research, where it is used to study enzymatic reactions and metabolic pathways involving RNA . It helps in elucidating the biochemical basis of health and disease.
Diagnostic Applications
This compound has applications in diagnostic research, where it is used in the development of RNA-based diagnostic tools . These tools can detect diseases by identifying specific RNA sequences associated with pathological conditions.
Clinical Research
In clinical research, Guanylyl(3’->5’)uridine ammonium salt is used in the study of RNA’s role in clinical conditions and the potential of RNA-based clinical interventions . It supports the translation of basic research into clinical applications.
Biomedical Research
Lastly, it is a key ingredient in biomedical research, particularly in the study of mRNA-related diseases and the advancement of mRNA-based therapies . It is pivotal in the ongoing research for vaccines and treatments for various illnesses.
Direcciones Futuras
Propiedades
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N7O13P.H3N/c20-18-23-14-9(15(32)24-18)21-5-26(14)17-12(31)13(6(3-27)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)25-2-1-8(28)22-19(25)33;/h1-2,5-7,10-13,16-17,27,29-31H,3-4H2,(H,34,35)(H,22,28,33)(H3,20,23,24,32);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBUJXLTQPKTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N8O13P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585176 | |
| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanylyl(3'->5')uridine ammonium salt | |
CAS RN |
41547-83-5 | |
| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)
![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)

![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)

![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)
![2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1449527.png)



![methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate](/img/structure/B1449535.png)
![1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449537.png)

